molecular formula C7H9F2N3 B2558449 2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine CAS No. 1782553-50-7

2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine

Cat. No.: B2558449
CAS No.: 1782553-50-7
M. Wt: 173.167
InChI Key: VMDRSELSOBOOMU-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine is a chemical compound with the molecular formula C7H9F2N3 It is characterized by the presence of a difluoromethyl group attached to a pyrimidine ring, which is further connected to an ethanamine chain

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent, such as difluoromethyl iodide.

    Attachment of the Ethanamine Chain: The ethanamine chain can be attached through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with an ethylamine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups on the pyrimidine ring or the ethanamine chain.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylpyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in diseases.

    Industry: It is used in the development of new materials and chemical processes, including the production of specialty chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethyl)pyridin-2-amine: A similar compound with a pyridine ring instead of a pyrimidine ring.

    4-Amino-2-(trifluoromethyl)pyridine: A compound with a trifluoromethyl group instead of a difluoromethyl group.

    Pyrimidifen: A commercial acaricide with a pyrimidine ring and similar functional groups.

Uniqueness

2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine is unique due to its specific combination of a difluoromethyl group and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-[4-(difluoromethyl)pyrimidin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3/c8-7(9)5-2-4-11-6(12-5)1-3-10/h2,4,7H,1,3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDRSELSOBOOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C(F)F)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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